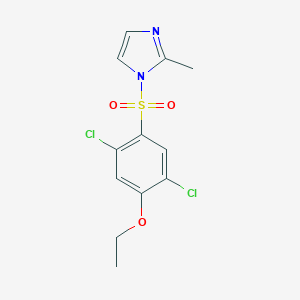
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-methylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-methylimidazole, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research. It was first synthesized in the 1960s and has since been used in various studies to investigate its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Antisecretory Agents : Benzimidazole sulfoxides, which are structurally related to 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-methylimidazole, have been studied for their role as antisecretory H+/K+-ATPase inhibitors. These inhibitors are significant for their high potency and stability under physiological conditions, as discussed in a study by Ife et al. (1989) (Ife et al., 1989).
Therapeutics for Anticholinesterase Intoxication : Quaternary salt derivatives of imidazole compounds, similar in structure to 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-methylimidazole, have been investigated for their effectiveness in treating anticholinesterase intoxication. These compounds show significant therapeutic potential, as outlined in research by Goff et al. (1991) (Goff et al., 1991).
Antiprotozoal Activity : Benzimidazole derivatives have been synthesized and tested for their antiprotozoal activity against pathogens such as Trichomonas vaginalis and Giardia intestinalis. These studies, like the one by Pérez‐Villanueva et al. (2013), demonstrate the potential of such compounds in treating parasitic infections (Pérez‐Villanueva et al., 2013).
Antiulcer Agents : Research on imidazo[1,2-a]pyridines, which are structurally related to 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-methylimidazole, has explored their potential as antiulcer agents. These compounds have shown cytoprotective properties in experimental models, as discussed by Starrett et al. (1989) (Starrett et al., 1989).
Inhibition of Gastric Acid Secretion : Studies on substituted benzimidazoles, closely related to the chemical , have shown their effectiveness in inhibiting gastric acid secretion by blocking (H+ + K+) ATPase, a potential application in gastroenterological disorders, as explored by Fellenius et al. (1981) (Fellenius et al., 1981).
Antioxidant and Antiradical Activity : The synthesis and investigation of imidazobenzimidazole derivatives for their in vitro antioxidant activity, as researched by Spasov et al. (2022), highlight the potential of these compounds in combating oxidative stress (Spasov et al., 2022).
Mécanisme D'action
Target of Action
It is structurally similar to fenoxasulfone , a herbicide that inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants .
Mode of Action
The compound likely interacts with its targets by inhibiting the elongation steps of VLCFAs . This inhibition results in a decrease in VLCFAs and an increase in long-chain-fatty acids and medium-chain-fatty acids, which are precursors of VLCFAs .
Biochemical Pathways
The affected biochemical pathway is the biosynthesis of VLCFAs . The inhibition of VLCFA elongase (VLCFAE) activity disrupts the elongation steps from C22:0 to C24:0 and C24:0 to C26:0, affecting the overall VLCFA biosynthesis .
Result of Action
The result of the compound’s action is the disruption of VLCFA biosynthesis, leading to changes in the fatty acid composition of the target cells . This disruption can have significant effects on the growth and development of the target organism.
Propriétés
IUPAC Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3S/c1-3-19-11-6-10(14)12(7-9(11)13)20(17,18)16-5-4-15-8(16)2/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFUAEOWBHBPFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401175412 |
Source


|
| Record name | 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole | |
CAS RN |
898639-57-1 |
Source


|
| Record name | 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898639-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

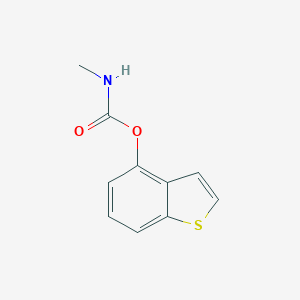
![1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345778.png)
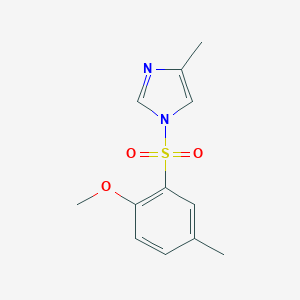
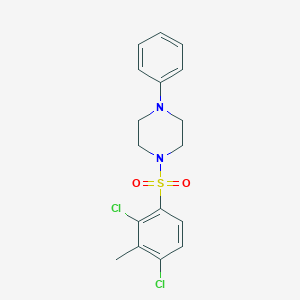
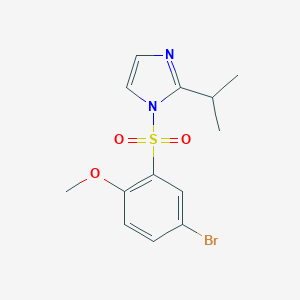

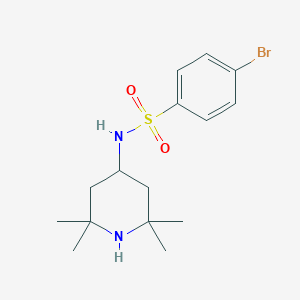
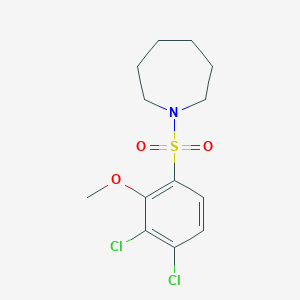
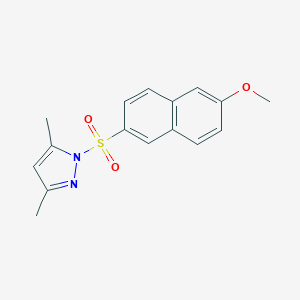
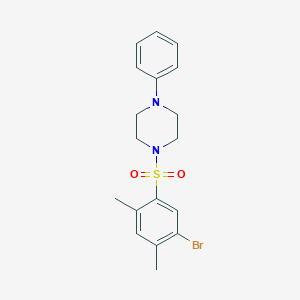



![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345803.png)